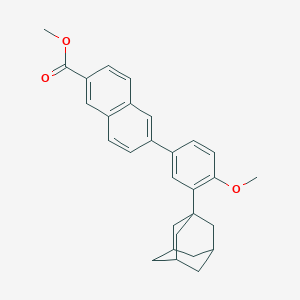
Clocortolone Caproate
描述
氯可托龙己酸酯是一种合成的皮质类固醇酯,主要用于其抗炎和抗瘙痒特性。 它是中等效力的皮质类固醇氯可托龙的衍生物,通常用于局部制剂,以治疗各种皮肤病,如皮炎和湿疹 .
作用机制
氯可托龙己酸酯通过与靶细胞细胞质中的糖皮质激素受体结合来发挥作用。这种结合诱导受体-配体复合物易位到细胞核中,在那里它与特定 DNA 序列相互作用,以调节抗炎蛋白的转录。 该化合物抑制花生四烯酸的释放,花生四烯酸是前列腺素和白三烯等促炎介质的前体 .
生化分析
Biochemical Properties
Clocortolone Caproate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by inhibiting the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids . This inhibition leads to a decrease in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound induces the production of lipocortins, which further suppresses the inflammatory response .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus and regulates the transcription of target genes . This regulation results in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby reducing inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glucocorticoid receptors, which then translocate to the cell nucleus and interact with specific DNA sequences to modulate gene expression . These proteins inhibit the release of arachidonic acid, thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, this compound can inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur with prolonged exposure to light and heat . Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods, although continuous use may lead to skin thinning and other adverse effects . In vitro and in vivo studies have demonstrated that the compound’s efficacy remains consistent with short-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and immune responses without significant adverse effects . At higher doses, this compound can cause systemic toxicity, including adrenal suppression and metabolic disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally enhance the therapeutic benefits but increases the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It undergoes extensive metabolism by hepatic enzymes, including cytochrome P450 isoforms . The compound is converted into inactive metabolites, which are then excreted via the kidneys . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which aids in its distribution throughout the body . The compound’s localization and accumulation are influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . Transporters and binding proteins, such as albumin, play a role in its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . Upon entering the cell, the compound binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus . In the nucleus, this compound modulates gene expression by interacting with specific DNA sequences . Post-translational modifications, such as phosphorylation, can influence its activity and localization within the cell .
准备方法
合成路线和反应条件
氯可托龙己酸酯是通过氯可托龙与己酸的酯化反应合成的。该反应通常涉及使用脱水剂,如二环己基碳二亚胺 (DCC),以促进酯键的形成。 反应在无水条件下进行,以防止酯的水解 .
工业生产方法
在工业环境中,氯可托龙己酸酯是通过在适当催化剂存在下使氯可托龙与己酸反应制备的。 然后使用重结晶或色谱等技术对反应混合物进行纯化,以获得纯化合物 .
化学反应分析
反应类型
氯可托龙己酸酯经历了几种类型的化学反应,包括:
氧化: 氯可托龙己酸酯中的羟基可以被氧化成酮或羧酸。
还原: 羰基可以被还原成醇。
取代: 卤化反应可能发生在类固醇骨架上的特定位置.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用诸如氢化锂铝 (LiAlH₄) 和硼氢化钠 (NaBH₄) 等还原剂。
形成的主要产物
氧化: 形成酮或羧酸。
还原: 形成醇。
取代: 卤代衍生物的形成.
科学研究应用
氯可托龙己酸酯在科学研究中具有广泛的应用:
化学: 用作模型化合物来研究皮质类固醇及其衍生物的反应性。
生物学: 研究其对细胞过程和炎症途径的影响。
医学: 用于开发治疗炎症性皮肤病的局部治疗方法。
工业: 用于配制药物霜剂和软膏剂
相似化合物的比较
类似化合物
氯可托龙匹伐酯: 氯可托龙的另一种酯衍生物,用于类似的治疗目的。
氢化可的松丁酸酯: 一种中等效力的皮质类固醇,具有类似的抗炎特性。
倍他米松戊酸酯: 一种强效的皮质类固醇,用于局部制剂
独特性
氯可托龙己酸酯的独特性在于它与己酸的特定酯化,这增强了它的亲脂性和皮肤渗透性。 这种特性使它能够与其他皮质类固醇酯相比,有效地局部应用并延长作用时间 .
属性
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38ClFO5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(30)20-12-17(31)9-10-27(20,4)28(19,29)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTRTBFDFNRBQO-ANHDKODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964141 | |
| Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4891-71-8 | |
| Record name | (6α,11β,16α)-9-Chloro-6-fluoro-11-hydroxy-16-methyl-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4891-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clocortolone caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clocortolone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14653 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOCORTOLONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871M9PSU7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



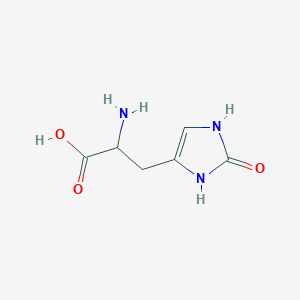
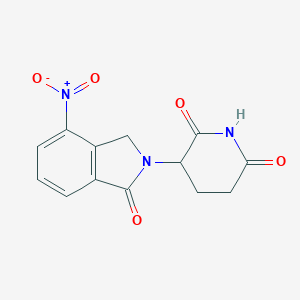
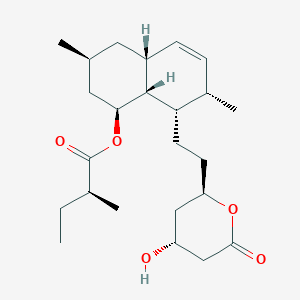
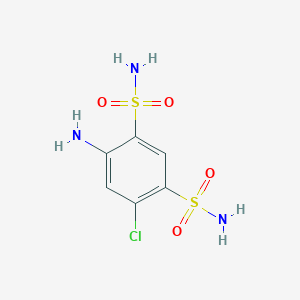
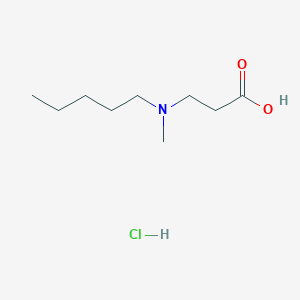

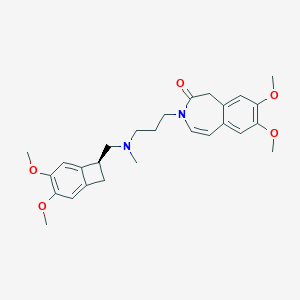
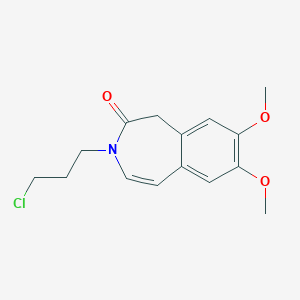
![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)


